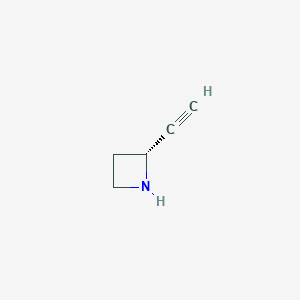
(2R)-2-Ethynylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Ethynylazetidine is a chiral azetidine derivative characterized by the presence of an ethynyl group at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Ethynylazetidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable azetidine precursor.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (2R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by efficient chiral resolution processes to ensure high enantiomeric purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Ethynylazetidine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or halides can be used in the presence of suitable bases or catalysts.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
(2R)-2-Ethynylazetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2R)-2-Ethynylazetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Ethynylazetidine: The enantiomer of (2R)-2-Ethynylazetidine, with similar chemical properties but different biological activities due to its chiral nature.
Azetidine: The parent compound without the ethynyl group, used as a reference for studying the effects of the ethynyl substitution.
Propargylamine: A compound with a similar ethynyl group but different structural framework, used for comparison in reactivity studies.
Uniqueness
This compound is unique due to its chiral nature and the presence of the ethynyl group, which imparts distinct reactivity and binding properties
Properties
Molecular Formula |
C5H7N |
|---|---|
Molecular Weight |
81.12 g/mol |
IUPAC Name |
(2R)-2-ethynylazetidine |
InChI |
InChI=1S/C5H7N/c1-2-5-3-4-6-5/h1,5-6H,3-4H2/t5-/m0/s1 |
InChI Key |
ZZDARAJSBNOCGZ-YFKPBYRVSA-N |
Isomeric SMILES |
C#C[C@H]1CCN1 |
Canonical SMILES |
C#CC1CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















